molecular formula C24H25N3O8 B12401385 [(2R,3S,5R)-2-(hydroxymethyl)-4-methoxy-5-[5-(naphthalen-2-ylmethylcarbamoyl)-2,4-dioxopyrimidin-1-yl]oxolan-3-yl] acetate

[(2R,3S,5R)-2-(hydroxymethyl)-4-methoxy-5-[5-(naphthalen-2-ylmethylcarbamoyl)-2,4-dioxopyrimidin-1-yl]oxolan-3-yl] acetate

Cat. No.: B12401385
M. Wt: 483.5 g/mol
InChI Key: FBLYRAZGUZFAPQ-QNLWVQNGSA-N
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Description

[(2R,3S,5R)-2-(hydroxymethyl)-4-methoxy-5-[5-(naphthalen-2-ylmethylcarbamoyl)-2,4-dioxopyrimidin-1-yl]oxolan-3-yl] acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a naphthalene moiety, a pyrimidine ring, and an oxolane ring, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3S,5R)-2-(hydroxymethyl)-4-methoxy-5-[5-(naphthalen-2-ylmethylcarbamoyl)-2,4-dioxopyrimidin-1-yl]oxolan-3-yl] acetate typically involves multiple steps:

    Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate amines and carbonyl compounds under acidic or basic conditions.

    Attachment of the naphthalene moiety: This step may involve the use of coupling reagents such as EDCI or DCC to form the carbamoyl linkage.

    Construction of the oxolane ring: This can be synthesized via cyclization reactions involving hydroxyl and methoxy groups.

    Final acetylation: The hydroxyl group is acetylated using acetic anhydride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic routes to maximize yield and purity. This may include the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxymethyl group, forming aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrimidine ring, potentially forming alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the acetate group, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reagents such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

Biology

In biological research, it may be used to study enzyme interactions, particularly those involving pyrimidine or naphthalene derivatives.

Medicine

Industry

In the industrial sector, the compound may be used in the production of specialty chemicals or as a precursor for materials with specific properties.

Mechanism of Action

The mechanism of action of [(2R,3S,5R)-2-(hydroxymethyl)-4-methoxy-5-[5-(naphthalen-2-ylmethylcarbamoyl)-2,4-dioxopyrimidin-1-yl]oxolan-3-yl] acetate likely involves interactions with molecular targets such as enzymes or receptors. The naphthalene and pyrimidine moieties may play crucial roles in binding to these targets, influencing biological pathways and exerting specific effects.

Comparison with Similar Compounds

Similar Compounds

  • [(2R,3S,5R)-2-(hydroxymethyl)-4-methoxy-5-[5-(phenylcarbamoyl)-2,4-dioxopyrimidin-1-yl]oxolan-3-yl] acetate
  • [(2R,3S,5R)-2-(hydroxymethyl)-4-methoxy-5-[5-(benzylcarbamoyl)-2,4-dioxopyrimidin-1-yl]oxolan-3-yl] acetate

Uniqueness

The unique combination of the naphthalene moiety with the pyrimidine and oxolane rings distinguishes [(2R,3S,5R)-2-(hydroxymethyl)-4-methoxy-5-[5-(naphthalen-2-ylmethylcarbamoyl)-2,4-dioxopyrimidin-1-yl]oxolan-3-yl] acetate from other similar compounds. This structural uniqueness may confer specific properties and applications that are not observed in its analogs.

Properties

Molecular Formula

C24H25N3O8

Molecular Weight

483.5 g/mol

IUPAC Name

[(2R,3S,5R)-2-(hydroxymethyl)-4-methoxy-5-[5-(naphthalen-2-ylmethylcarbamoyl)-2,4-dioxopyrimidin-1-yl]oxolan-3-yl] acetate

InChI

InChI=1S/C24H25N3O8/c1-13(29)34-19-18(12-28)35-23(20(19)33-2)27-11-17(22(31)26-24(27)32)21(30)25-10-14-7-8-15-5-3-4-6-16(15)9-14/h3-9,11,18-20,23,28H,10,12H2,1-2H3,(H,25,30)(H,26,31,32)/t18-,19+,20?,23-/m1/s1

InChI Key

FBLYRAZGUZFAPQ-QNLWVQNGSA-N

Isomeric SMILES

CC(=O)O[C@H]1[C@H](O[C@H](C1OC)N2C=C(C(=O)NC2=O)C(=O)NCC3=CC4=CC=CC=C4C=C3)CO

Canonical SMILES

CC(=O)OC1C(OC(C1OC)N2C=C(C(=O)NC2=O)C(=O)NCC3=CC4=CC=CC=C4C=C3)CO

Origin of Product

United States

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